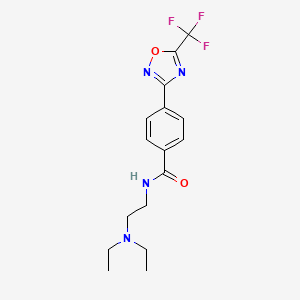
Hdac4-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac4-IN-1 is a compound that inhibits histone deacetylase 4 (HDAC4), an enzyme involved in the removal of acetyl groups from histone proteins. This process is crucial for the regulation of gene expression and chromatin structure. HDAC4 belongs to the class IIa family of histone deacetylases, which play significant roles in various cellular processes, including development, differentiation, and disease progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac4-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of cyanoacrylates, which form transient covalent bonds with cysteine residues in HDAC4 . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography, is also essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hdac4-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deacetylated products. Substitution reactions can result in the formation of various functionalized derivatives of this compound.
Scientific Research Applications
Hdac4-IN-1 has numerous scientific research applications, including:
Mechanism of Action
Hdac4-IN-1 exerts its effects by inhibiting the deacetylase activity of HDAC4. This inhibition prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression . The molecular targets of this compound include the zinc-dependent catalytic domain of HDAC4, which is essential for its enzymatic activity . The pathways involved in the mechanism of action include the regulation of transcription factors and the modulation of chromatin remodeling complexes .
Comparison with Similar Compounds
Hdac4-IN-1 is unique compared to other HDAC inhibitors due to its specificity for HDAC4 and its reversible covalent binding mechanism . Similar compounds include:
SAHA (Vorinostat): A pan-HDAC inhibitor with broad specificity for multiple HDAC isoforms.
Trichostatin A: A potent HDAC inhibitor with activity against class I and II HDACs.
Romidepsin: A selective inhibitor of class I HDACs, used in the treatment of certain cancers.
This compound’s specificity for HDAC4 and its unique binding mechanism make it a valuable tool for studying the role of HDAC4 in various biological processes and for developing targeted therapies.
Properties
Molecular Formula |
C16H19F3N4O2 |
|---|---|
Molecular Weight |
356.34 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C16H19F3N4O2/c1-3-23(4-2)10-9-20-14(24)12-7-5-11(6-8-12)13-21-15(25-22-13)16(17,18)19/h5-8H,3-4,9-10H2,1-2H3,(H,20,24) |
InChI Key |
PZAVITOFPPUOOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


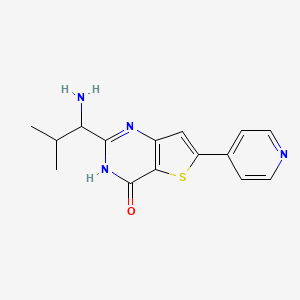
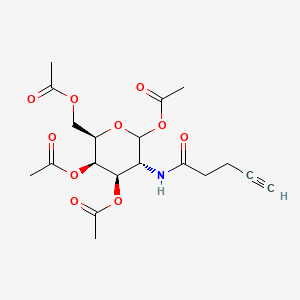
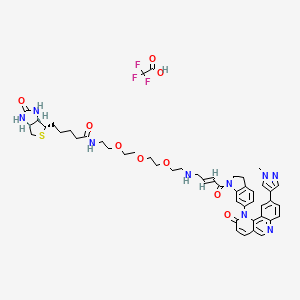
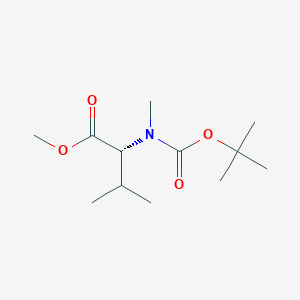
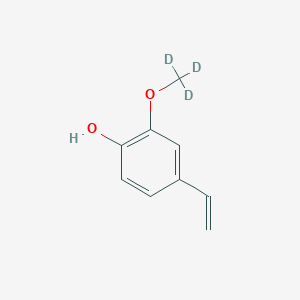
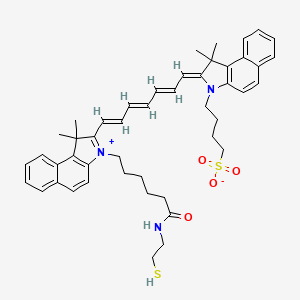
![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
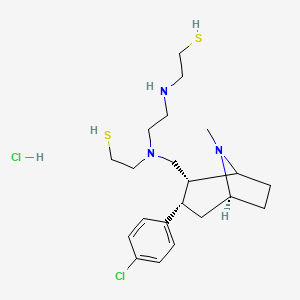
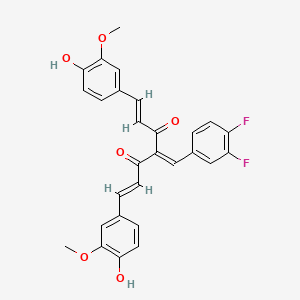
![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)
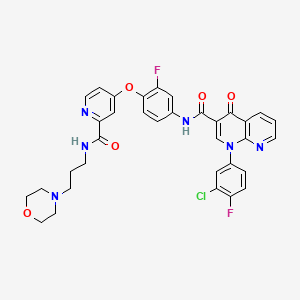
![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)
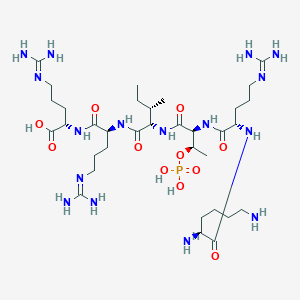
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
